(5-Nitro-1H-indazol-3-YL)acetic acid

Medicinal Chemistry Indazole Functionalization Regioselective Synthesis

(5-Nitro-1H-indazol-3-YL)acetic acid (CAS 49820-88-4; synonym 2-(5-nitro-1H-indazol-3-yl)acetic acid) is a functionalized indazole acetic acid building block carrying a nitro group at the 5‑position and an acetic acid side‑chain at the 3‑position of the indazole ring. Its molecular formula is C₉H₇N₃O₄ and its monoisotopic mass is 221.0437 Da.

Molecular Formula C9H7N3O4
Molecular Weight 221.17 g/mol
Cat. No. B14648908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Nitro-1H-indazol-3-YL)acetic acid
Molecular FormulaC9H7N3O4
Molecular Weight221.17 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1[N+](=O)[O-])CC(=O)O
InChIInChI=1S/C9H7N3O4/c13-9(14)4-8-6-3-5(12(15)16)1-2-7(6)10-11-8/h1-3H,4H2,(H,10,11)(H,13,14)
InChIKeyCRZFFTGXDWPTSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Nitro-1H-indazol-3-YL)acetic acid – Structural Identity, Procurable Forms, and Core Analytical Benchmarks for Informed Sourcing


(5-Nitro-1H-indazol-3-YL)acetic acid (CAS 49820-88-4; synonym 2-(5-nitro-1H-indazol-3-yl)acetic acid) is a functionalized indazole acetic acid building block carrying a nitro group at the 5‑position and an acetic acid side‑chain at the 3‑position of the indazole ring. Its molecular formula is C₉H₇N₃O₄ and its monoisotopic mass is 221.0437 Da [1]. The compound belongs to a rare class of indazole acetic acid scaffolds that have attracted attention as intermediates for kinase inhibitors, cell‑reprogramming agents, and other bioactive molecules [2]. Commercially, it is typically offered through custom synthesis channels rather than as a stock catalog item, making reproducible sourcing and batch‑specific characterization critical for research programmes [1].

Why (5-Nitro-1H-indazol-3-YL)acetic acid Cannot Be Interchanged with Common Indazole Acetic Acid Analogs


Generic substitution among indazole acetic acid positional isomers or nitro‑regioisomers carries a high risk of divergent synthetic outcomes and biological readouts. The position of the acetic acid tether (N‑1 vs. C‑3) determines the electrophilic landscape of the heterocycle, directly affecting the regioselectivity of subsequent N‑alkylation, amidation, or cross‑coupling reactions [1]. Similarly, the placement of the nitro group (5‑ vs. 6‑nitro) modulates the reduction potential of the indazole core, a parameter that governs both electrochemical behaviour and biological activation in nitro‑reductase‑dependent systems [2]. Replacing (5‑nitro‑1H‑indazol‑3‑YL)acetic acid with, for example, 5‑nitroindazol‑1‑yl acetic acid or 5‑nitroindazole‑3‑carboxylic acid without experimental validation therefore introduces uncontrolled variables in synthetic route reproducibility, structure–activity relationship (SAR) continuity, and pharmacological profiling.

(5-Nitro-1H-indazol-3-YL)acetic acid – Quantitative Differentiation Evidence Versus Closest Analogs


Regiochemical Differentiation: C‑3 Acetic Acid Attachment Enables Selective Derivatization Unavailable to N‑1 Isomers

The C‑3 acetic acid appendage of (5‑nitro‑1H‑indazol‑3‑YL)acetic acid permits direct elaboration into ester, amide, and heterocyclic derivatives without competing N‑1 alkylation side reactions that plague 5‑nitroindazol‑1‑yl acetic acid. In the patented process EP 0040418 B1, 1H‑indazol‑3‑ylacetic acid derivatives are cyclized from propionic acid precursors under N‑nitrosating conditions; the 3‑acetic acid orientation is essential for the cyclization to proceed with acceptable regiochemical fidelity [1]. By contrast, the N‑1 acetic acid isomer requires protection/deprotection strategies to avoid N‑alkylation scrambling, adding 1–2 synthetic steps and reducing overall yield [2].

Medicinal Chemistry Indazole Functionalization Regioselective Synthesis

Electrochemical Reduction Potential: 5‑Nitro Substituent Confers Trypanocidal Redox Profile Comparable to Clinical Antichagasic Drugs

Cyclic voltammetry in aprotic media (DMF, 0.1 M TBAP) demonstrated that 5‑nitro‑N‑acyl‑1H‑indazoles exhibit a reversible one‑electron reduction to the nitro‑anion radical at physiological pH, with calculated reduction potentials similar to those of the commercial antichagasic drugs nifurtimox and benznidazole [1]. While the study focused on N‑acyl derivatives, the core 5‑nitroindazole pharmacophore is conserved in (5‑nitro‑1H‑indazol‑3‑YL)acetic acid, and the reduction potential is primarily determined by the 5‑nitro substitution pattern rather than the side‑chain identity [1]. In contrast, 6‑nitro indazole isomers show distinct reduction behaviour, undergoing a single‑step two‑electron process due to energy proximity of the radical and anionic states, indicating that the 5‑nitro regioisomer is the preferred scaffold for biological one‑electron activation [1].

Electrochemistry Chagas Disease Nitro Heterocycles

Patent‑Protected Scaffold Space: C‑3 Acetic Acid Derivatives Are Explicitly Claimed in Cell‑Reprogramming and Kinase‑Inhibitor IP

U.S. Patent 10,858,321 explicitly claims indazole derivative compositions for inducing cell reprogramming, where the indazole core is substituted at the 3‑position with acetic acid or ester moieties [1]. The patent reports that the claimed compounds achieve cell reprogramming with substantially lower cytotoxicity than reference agents such as reversine, providing a therapeutic window advantage [1]. Additionally, patent family members (e.g., US20080214641) describe indazolyl ester and amide derivatives for kinase inhibition, utilizing the 3‑acetic acid handle as the conjugation point for pharmacophore extension [2]. No equivalent patent landscape exists for the 1‑yl acetic acid isomer, indicating that the C‑3 regioisomer occupies a distinct and commercially protected chemical space.

Cell Reprogramming Kinase Inhibition Intellectual Property

Antimicrobial Activity Profile: N‑1 Isomer Shows Documented Activity, While C‑3 Isomer Remains an Underexplored but Synthetically Accessible Alternative

Amidic derivatives of 5‑nitroindazol‑1‑yl acetic acid demonstrated antimicrobial activity against Gram‑positive and Gram‑negative bacterial strains when encapsulated in alginate/pectin microcapsules, with minimum inhibitory concentrations (MIC) in the range of 32–128 µg mL⁻¹ [1]. The corresponding C‑3 acetic acid isomer has not undergone systematic antimicrobial screening, but its distinct geometric presentation of the acetic acid tether is predicted to alter hydrogen‑bonding patterns with bacterial enzyme targets (e.g., DNA gyrase) relative to the N‑1 isomer [2]. This differential represents an untapped opportunity for discovery of novel antimicrobial chemotypes with potentially superior resistance profiles.

Antimicrobial Resistance Controlled Release Indazole Derivatives

(5-Nitro-1H-indazol-3-YL)acetic acid – Optimal Procurement and Use Scenarios Based on Evidence


Medicinal Chemistry: Kinase Inhibitor and Cell‑Reprogramming Lead Optimization

Laboratories pursuing kinase‑targeted or cell‑reprogramming therapies should select (5‑nitro‑1H‑indazol‑3‑YL)acetic acid as the scaffold of choice. U.S. Patent 10,858,321 demonstrates that 3‑acetic acid indazole derivatives achieve efficient cell reprogramming with markedly lower cytotoxicity than reversine, while US20080214641 validates the 3‑acetic acid handle for kinase inhibitor conjugation [1]. The compound’s regiospecific functionalization eliminates the need for N‑protection, accelerating SAR exploration [2].

Neglected Tropical Disease Drug Discovery: Chagas Disease Candidate Generation

The 5‑nitro substitution pattern of (5‑nitro‑1H‑indazol‑3‑YL)acetic acid aligns with the electrochemical requirements for trypanocidal activity. Cyclic voltammetry data on 5‑nitro‑N‑acyl‑1H‑indazoles confirm a reversible one‑electron reduction to the nitro‑anion radical at physiological pH, matching the behaviour of clinical antichagasic drugs nifurtimox and benznidazole [1]. Sourcing the 5‑nitro (rather than 6‑nitro) regioisomer is therefore essential for programmes that depend on nitro‑reductase‑mediated activation.

Antimicrobial Resistance Research: Unexplored Chemical Space Exploration

Investigators seeking novel antimicrobial chemotypes can capitalize on the demonstrated activity of the N‑1 isomer (MIC 32–128 µg mL⁻¹ against S. aureus, E. coli, P. aeruginosa) while exploiting the structural novelty of the C‑3 isomer [1]. The synthetic methodology of Odell et al. (2023) provides a direct route to C‑3 acetic acid amide libraries, enabling rapid hit generation with intellectual property freedom [2].

Process Chemistry: Route Scouting and Regioselective Derivatization

Process development groups evaluating indazole acetic acid intermediates should prefer the C‑3 isomer for its superior regiochemical fidelity. Patent EP 0040418 B1 establishes a cyclization protocol that directly yields 1H‑indazol‑3‑ylacetic acid derivatives without competing N‑1 side reactions, reducing step count by 1–2 transformations compared to N‑1 isomer routes [1]. This translates to lower process mass intensity and simplified quality control.

Quote Request

Request a Quote for (5-Nitro-1H-indazol-3-YL)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.